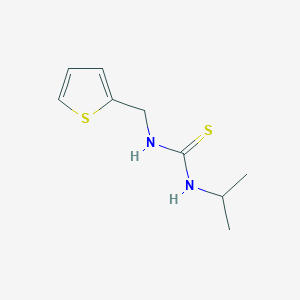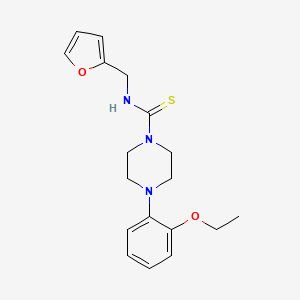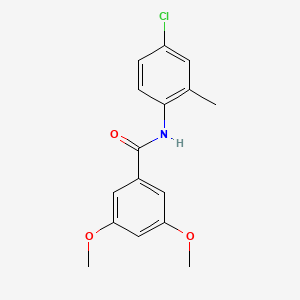![molecular formula C20H20O4 B5775097 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EPOB-D or EPOB, is a synthetic compound that has been studied for its potential use in various scientific research applications. It belongs to the class of flavonoids and has been found to possess a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but it has been found to modulate various signaling pathways involved in cancer cell growth, neuroprotection, and cardiovascular disease. 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and physiological effects:
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to protect neurons from oxidative stress and apoptosis. Additionally, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is its ability to selectively target cancer cells and protect neurons from oxidative stress and apoptosis. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential use in certain research applications.
Direcciones Futuras
There are several future directions for research on 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One direction is to further investigate its potential use in cancer research and to identify the specific signaling pathways involved in its anti-cancer effects. Another direction is to investigate its potential use in neuroprotection and to identify the specific mechanisms involved in its neuroprotective effects. Additionally, further research is needed to investigate its potential use in cardiovascular disease research and to identify the specific mechanisms involved in its cardioprotective effects.
Métodos De Síntesis
The synthesis of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 3-methoxybenzyl bromide, which is then reacted with 4-methylcoumarin in the presence of a base to yield the intermediate product. The intermediate product is then reacted with ethyl bromide and a palladium catalyst to yield the final product, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and cardiovascular disease research. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to have neuroprotective effects and has been shown to protect neurons from oxidative stress and apoptosis. Additionally, 3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have cardioprotective effects and has been shown to improve cardiac function in animal models of heart failure.
Propiedades
IUPAC Name |
3-ethyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-17-13(2)18-9-8-16(11-19(18)24-20(17)21)23-12-14-6-5-7-15(10-14)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJIMZSNMZVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)


![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)



![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
